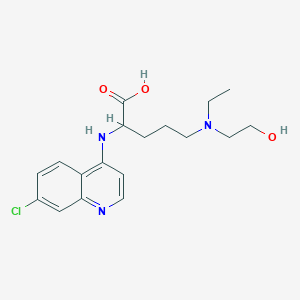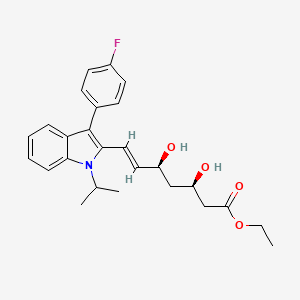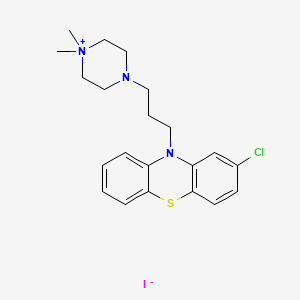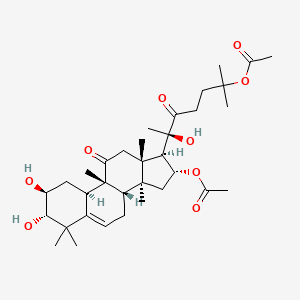
Hemslecin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hemslecin D is a triterpene derivative obtained from plants of the genus Hemsleya, specifically from Hemsleya lijiangensis . It belongs to the cucurbitane skeleton family, which is related to cucurbitacin F . This compound is known for its potential medicinal properties and is used in traditional Asian folk medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hemslecin D involves several steps, starting from the extraction of the compound from the plant Hemsleya lijiangensis . The process includes:
Extraction: The plant material is dried and powdered, followed by extraction using organic solvents such as ethanol or methanol.
Purification: The crude extract is subjected to chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Advances in synthetic biology and metabolic engineering may offer alternative methods for producing this compound in the future .
Análisis De Reacciones Químicas
Types of Reactions
Hemslecin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Hemslecin D has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for synthesizing other triterpenoid derivatives.
Biology: Studies have shown its potential as an anti-inflammatory and anticancer agent.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Hemslecin D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: this compound can inhibit certain enzymes involved in inflammation and cancer progression.
Modulating signaling pathways: It affects signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Hemslecin D is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
Hemslecin A: Known for its antibacterial properties.
Hemslecin B: Also has antibacterial properties and is effective against infectious diseases.
Hemslecin C: Synthesized from Hemslecin A and has shown anticancer activity.
Propiedades
Fórmula molecular |
C34H52O9 |
|---|---|
Peso molecular |
604.8 g/mol |
Nombre IUPAC |
[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxoheptan-2-yl]-2,3-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C34H52O9/c1-18(35)42-23-16-31(7)24-12-11-20-21(15-22(37)28(40)30(20,5)6)33(24,9)26(39)17-32(31,8)27(23)34(10,41)25(38)13-14-29(3,4)43-19(2)36/h11,21-24,27-28,37,40-41H,12-17H2,1-10H3/t21-,22+,23-,24+,27+,28-,31+,32-,33+,34+/m1/s1 |
Clave InChI |
VDLDNIIIESJMEV-NBFJMLLASA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@]2([C@@H]3CC=C4[C@H]([C@@]3(C(=O)C[C@@]2([C@H]1[C@](C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)C[C@@H]([C@H](C4(C)C)O)O)C |
SMILES canónico |
CC(=O)OC1CC2(C3CC=C4C(C3(C(=O)CC2(C1C(C)(C(=O)CCC(C)(C)OC(=O)C)O)C)C)CC(C(C4(C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


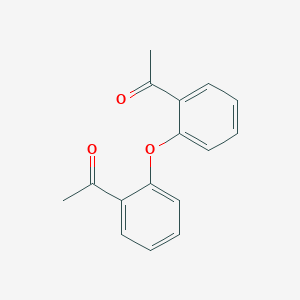
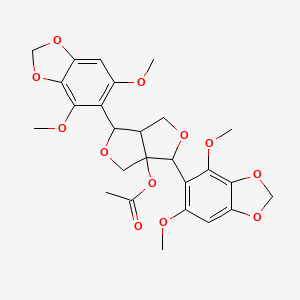


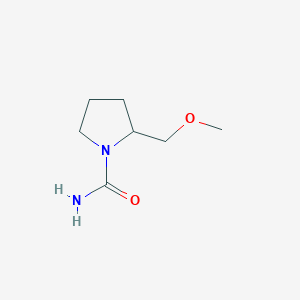

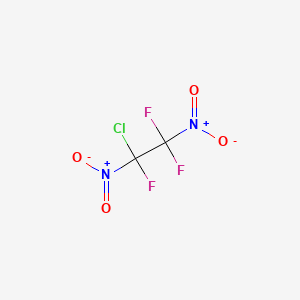
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)

